

2,3-Dibromo-2-methylpropionic acid structural formula

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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpropionic acid

Cat. No.: B1587978

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An In-Depth Technical Guide to **2,3-Dibromo-2-methylpropionic Acid**: Structure, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of **2,3-Dibromo-2-methylpropionic acid**, a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis. The document delves into its molecular structure, physicochemical properties, and predicted spectroscopic characteristics. A detailed, field-proven protocol for its synthesis via the electrophilic bromination of methacrylic acid is presented, with an emphasis on the causal factors influencing the reaction's success and purity of the product. Furthermore, this guide explores the compound's chemical reactivity, potential applications in research and drug development, and critical safety and handling procedures. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical intermediate.

Introduction to 2,3-Dibromo-2-methylpropionic Acid

2,3-Dibromo-2-methylpropionic acid (CAS No: 33673-74-4) is a bifunctional organic compound featuring both a carboxylic acid group and vicinal dibromide atoms.^[1] This unique combination of functional groups makes it a molecule of interest for synthetic chemists. The presence of two bromine atoms, one on a tertiary carbon and one on a primary carbon, alongside a reactive carboxylic acid moiety, provides multiple sites for chemical modification.

While not as extensively documented as some of its analogs, its structure suggests significant utility as an intermediate for creating more complex molecules, particularly in the fields of materials science and pharmaceutical synthesis. This guide aims to consolidate the available information and provide expert-driven insights into its properties, synthesis, and handling.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structural formula of **2,3-Dibromo-2-methylpropionic acid** is $C_4H_6Br_2O_2$.^{[1][2]} Its IUPAC name is 2,3-dibromo-2-methylpropanoic acid.^[1] The molecule contains a central quaternary carbon atom bonded to a bromine atom, a methyl group, a bromomethyl group ($-CH_2Br$), and a carboxyl group ($-COOH$). The carbon atom at position 2 is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.

Caption: Molecular structure of **2,3-Dibromo-2-methylpropionic acid**.

Physicochemical Data Summary

The following table summarizes key computed and reported properties of **2,3-Dibromo-2-methylpropionic acid**.

Property	Value	Source
IUPAC Name	2,3-dibromo-2-methylpropanoic acid	PubChem[1]
CAS Number	33673-74-4	PubChem[1]
Molecular Formula	C ₄ H ₆ Br ₂ O ₂	PubChem[1]
Molecular Weight	245.90 g/mol	PubChem[1]
Canonical SMILES	CC(CBr)(C(=O)O)Br	PubChem[1]
InChI Key	UYCLMYDTNVHCAN-UHFFFAOYSA-N	PubChem[1]
Appearance	White Powder (Predicted)	ChemicalBook[3]
Topological Polar Surface Area	37.3 Å ²	PubChem[1]
Complexity	104	PubChem[4]

Spectroscopic Characterization (Predictive Analysis)

As of this guide's publication, dedicated, peer-reviewed spectroscopic data for **2,3-Dibromo-2-methylpropionic acid** is not widely available. The following analysis is therefore predictive, based on the compound's known structure and data from analogous molecules. These predictions serve as a benchmark for researchers to validate their own analytical findings.

- ¹H NMR Spectroscopy: A proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the methyl protons (-CH₃) around 1.8-2.2 ppm.
 - An AB quartet for the diastereotopic protons of the bromomethyl group (-CH₂Br) between 3.8-4.5 ppm.
 - A broad singlet for the acidic proton of the carboxyl group (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.

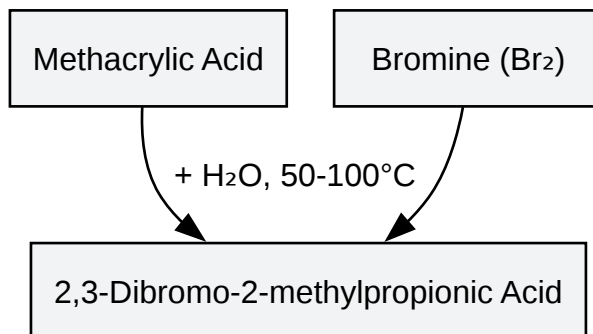
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should reveal four signals:
 - A signal for the methyl carbon ($-\text{CH}_3$).
 - A signal for the bromomethyl carbon ($-\text{CH}_2\text{Br}$).
 - A signal for the quaternary carbon bearing a bromine atom ($-\text{C}(\text{Br})-$).
 - A downfield signal for the carbonyl carbon ($-\text{COOH}$).
- Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for its functional groups:
 - A very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm^{-1} .
 - A sharp and strong C=O stretch for the carbonyl group around $1700\text{--}1725\text{ cm}^{-1}$.
 - C-O stretching and O-H bending vibrations in the $1400\text{--}1200\text{ cm}^{-1}$ region.
 - C-Br stretching vibrations, which would appear in the fingerprint region, typically below 700 cm^{-1} .
- Mass Spectrometry: Mass spectrometry would be a definitive tool for identification. The mass spectrum should show a molecular ion peak cluster characteristic of a molecule containing two bromine atoms. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), one would expect to see three peaks for the molecular ion: $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ in an approximate intensity ratio of 1:2:1.

Synthesis and Purification

Synthetic Pathway: Electrophilic Addition

The most direct and industrially viable synthesis of **2,3-Dibromo-2-methylpropionic acid** is through the electrophilic addition of elemental bromine (Br_2) across the double bond of methacrylic acid.^[5] The reaction proceeds readily in an aqueous medium.

Synthesis of 2,3-Dibromo-2-methylpropionic Acid



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Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from the methodology described in patent CN101560147A.[5] It is a self-validating system, as the identity and purity of the final product should be confirmed using the characterization methods outlined in the previous section.

Materials & Reagents:

- Methacrylic acid ($\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH}$)
- Liquid Bromine (Br_2)
- Deionized Water
- Three-necked round-bottom flask
- Stirring apparatus (magnetic or overhead)
- Heating mantle
- Dropping funnel
- Condenser
- Thermometer

- Buchner funnel and filtration flask
- Ice bath

Procedure:

- Setup: In a chemical fume hood, equip a three-necked flask with a dropping funnel, condenser, and thermometer. Add methacrylic acid and water (a mass ratio of 1:1 to 1:8 is suggested).^[5]
- Heating: Begin stirring the solution and heat it to the reaction temperature of 90-100°C.^[5]
- Bromine Addition: Carefully charge the dropping funnel with an equimolar amount of liquid bromine. Add the bromine dropwise to the heated methacrylic acid solution over 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.^[5]
- Reaction: After the addition is complete, maintain the reaction mixture at 100°C with continuous stirring for 1 to 2 hours to ensure the reaction goes to completion.^[5]
- Crystallization: Once the reaction is complete, turn off the heat and allow the crude product solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the product.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
- Purification: Wash the collected solid crystals with two to three portions of cold deionized water to remove any unreacted starting materials or water-soluble impurities.^[5]
- Drying: Dry the purified product, preferably in a vacuum desiccator, to a constant weight.

Causality and Experimental Choices

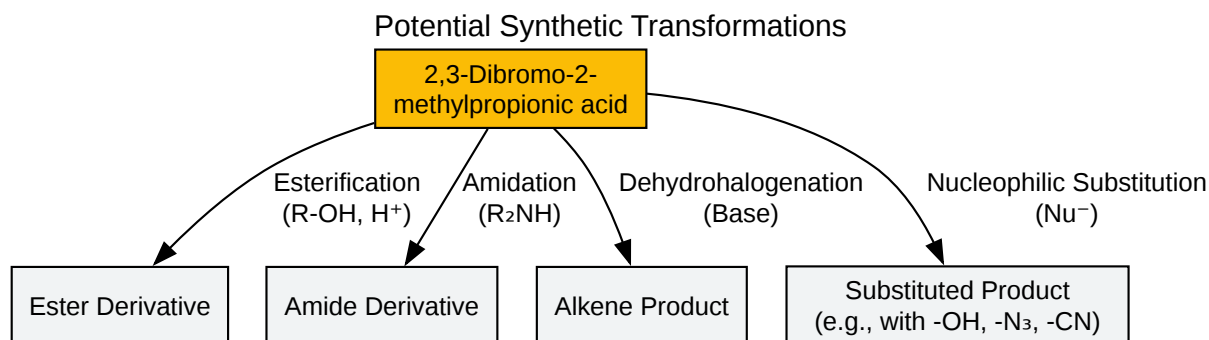
- Aqueous Medium: Using water as a solvent is not only cost-effective and environmentally friendly ("green"), but it also helps to moderate the exothermic nature of the bromination reaction.

- **Dropwise Addition:** Bromine is highly reactive and the reaction is exothermic. A slow, controlled addition prevents a runaway reaction and minimizes the formation of byproducts.
- **Elevated Temperature:** Heating to 90-100°C increases the reaction rate, ensuring a complete conversion within a reasonable timeframe.[5]
- **Cooling and Crystallization:** The product has lower solubility in cold water than the starting materials or byproducts, making crystallization an effective and straightforward method for purification. Washing with cold water is critical to minimize loss of the desired product.

Applications in Research and Drug Development

While specific applications for **2,3-Dibromo-2-methylpropionic acid** are not extensively reported, its structure is highly analogous to other key intermediates used in both polymer chemistry and pharmaceutical synthesis.

- **Synthetic Intermediate:** Its primary value lies in its role as a bifunctional building block. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the two bromine atoms can undergo various nucleophilic substitution or elimination reactions, allowing for the introduction of diverse functionalities.
- **Analogy to ATRP Initiators:** The structurally similar compound, 2-Bromo-2-methylpropionic acid, is a widely used initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[3][6] The α -bromo ester/acid functionality is key to this process. It is plausible that derivatives of **2,3-Dibromo-2-methylpropionic acid** could be investigated for similar polymerization applications.
- **Pharmaceutical Scaffolding:** Halogenated carboxylic acids are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The bromine atoms can serve as handles for carbon-carbon bond-forming reactions (e.g., Suzuki or Stille coupling) to build complex molecular skeletons.



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